Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate - 339021-34-0

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Catalog Number: EVT-2999851
CAS Number: 339021-34-0
Molecular Formula: C16H11FN2O3
Molecular Weight: 298.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the phthalazine core: This could be achieved by reacting phthalic anhydride with hydrazine hydrate, followed by esterification with methanol to yield methyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate [].
Molecular Structure Analysis

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate possesses a planar structure with the 4-fluorophenyl ring likely oriented out of the plane of the phthalazine core due to steric hindrance. This conformation can be predicted based on similar compounds analyzed in the provided papers [, , , , ]. The presence of the carbonyl group and the nitrogen atoms within the phthalazine ring suggests potential for hydrogen bonding interactions.

Physical and Chemical Properties Analysis
  • State: It is likely a solid at room temperature, given its structural complexity and the generally solid nature of similar compounds reported in the provided papers [, , , ].
Applications
  • Aldose Reductase Inhibition: Given its structural similarity to known aldose reductase inhibitors like Zopolrestat [], this compound could potentially be investigated for its ability to inhibit the enzyme. Aldose reductase inhibitors are of interest for their potential therapeutic benefits in treating diabetic complications.
  • Antimicrobial Activity: Several phthalazine derivatives are reported to possess antimicrobial properties []. Investigating the antimicrobial activity of Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate against various bacterial and fungal strains could be of interest.
  • Anticancer Activity: Certain quinazoline derivatives, structurally similar to phthalazines, have shown promising anticancer activity [, ]. Exploring the anticancer potential of the target compound would be a valuable research direction.

3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (Zopolrestat)

  • Compound Description: Zopolrestat is a potent aldose reductase inhibitor (ARI) that has been investigated for its potential in treating diabetic complications. It demonstrated strong inhibitory activity against aldose reductase from human placenta . Zopolrestat also exhibited oral activity in preventing sorbitol accumulation in rat sciatic nerve, a measure of its efficacy in mitigating diabetic neuropathy .

3,4-dihydro-4-oxo-3-(prop-2-enyl)-1-phtalazineacetic acids and derivatives

  • Compound Description: This group of compounds represents a series of structurally related derivatives designed and synthesized as potential aldose reductase inhibitors . The derivatives within this series exhibit variations in the substituents attached to the core structure, allowing for the exploration of structure-activity relationships.

Ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates

  • Compound Description: This group of compounds (4a-p) were synthesized via pyrimidine ring annulation to 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines. Tautomerism in these compounds was investigated.

Properties

CAS Number

339021-34-0

Product Name

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

IUPAC Name

methyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate

Molecular Formula

C16H11FN2O3

Molecular Weight

298.273

InChI

InChI=1S/C16H11FN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3

InChI Key

RNBYABBZJBXDIK-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.